molecular formula C22H21NO2 B2453607 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide CAS No. 2034260-42-7

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide

Cat. No.: B2453607
CAS No.: 2034260-42-7
M. Wt: 331.415
InChI Key: IHSFLBJIBVAUHE-UHFFFAOYSA-N
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Description

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide is a synthetic small molecule designed for research applications, particularly in neuroscience. This compound is of significant interest for studies focused on cholinesterase enzymes and their role in neurodegenerative diseases. It shares a close structural relationship with a class of potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme that becomes increasingly relevant in the late stages of Alzheimer's disease as acetylcholinesterase activity declines . Compounds with this pharmacophore have been shown to bind within the active site of human BChE, as demonstrated by X-ray crystallography data from the Protein Data Bank (e.g., PDB ID 4TPK for a highly similar analog) . Research on these related molecules suggests potential for inhibiting amyloid-β peptide aggregation and protecting against amyloid-β induced toxicity in cell cultures, indicating a multi-faceted role in neuroprotection . The naphthalene and dihydro-1H-indene motifs are common in bioactive molecules targeting various proteins, including tubulin for anticancer research, highlighting the versatility of this structural scaffold . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-25-22(13-17-8-2-3-9-18(17)14-22)15-23-21(24)20-12-6-10-16-7-4-5-11-19(16)20/h2-12H,13-15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSFLBJIBVAUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-2,3-dihydro-1H-indene and 1-naphthoyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent like dichloromethane or tetrahydrofuran is used.

    Catalysts and Reagents: A base such as triethylamine or pyridine is employed to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-methoxy-2,3-dihydro-1H-indene is first deprotonated using a strong base like sodium hydride. The resulting anion is then reacted with 1-naphthoyl chloride to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide has found applications in several scientific domains:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methylbenzamide
  • N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methylbutanamide
  • N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,4-dimethylbenzenesulfonamide

Uniqueness

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide stands out due to its specific structural features, which confer unique reactivity and biological activity compared to its analogs

Biological Activity

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H19N3O3C_{15}H_{19}N_{3}O_{3}, with a molecular weight of 289.33 g/mol. The compound features an indene moiety substituted with a methoxy group and a naphthamide structure, which contributes to its diverse biological properties.

PropertyValue
Molecular Formula C₁₅H₁₉N₃O₃
Molecular Weight 289.33 g/mol
CAS Number 2034261-17-9

The biological activity of this compound can be attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor or modulator of specific enzymes or receptors involved in metabolic pathways. The compound's ability to influence signaling pathways makes it a candidate for further investigation in therapeutic contexts.

Anticancer Properties

Research has indicated that compounds with structural similarities to this compound exhibit significant anticancer activity. For instance, derivatives of naphthalene have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The presence of the indene structure may enhance the compound's affinity for cancer-related targets.

Metabolic Syndrome

A study highlighted the potential of indene derivatives in ameliorating conditions associated with metabolic syndrome. Specifically, compounds similar to N-(methoxy-indene) were evaluated for their ability to induce activating transcription factor 3 (ATF3), which plays a crucial role in lipid metabolism and glucose homeostasis. This suggests that this compound could be beneficial in managing metabolic disorders .

Case Studies and Research Findings

Several studies have explored the biological implications of indene derivatives:

Q & A

Q. Table 1. Comparative Cytotoxicity of Structural Analogs

CompoundIC₅₀ (μM) Huh7IC₅₀ (μM) MCF7Selectivity Index (MCF12A)
Parent Compound0.735.28.1
Bromine-Substituted Analog1.228.55.7
Fluoro-Indene Derivative2.542.012.3
Data sourced from in vitro SRB assays

Q. Table 2. Key Synthetic Intermediates

IntermediateRolePurity (HPLC)
2-Methoxyindene-methylamineAmidation precursor≥98%
1-Naphthoyl chlorideElectrophilic coupling agent≥95%
Methylated Indene CoreMethoxy-functionalized scaffold≥97%
Derived from protocols in

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